5-(4-chlorophenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine
Description
This compound belongs to the 1,3,4-oxadiazole class, characterized by a five-membered heterocyclic ring containing two nitrogen and one oxygen atom. The structure incorporates a 4-chlorophenyl substituent at position 5 and a 4-fluorobenzo[d]thiazol-2-amine group at position 2. These substitutions confer distinct electronic and steric properties, making it a candidate for diverse pharmacological applications, including anticancer and anti-inflammatory activities. Its synthesis typically involves cyclization reactions of thiosemicarbazides or hydrazide intermediates under acidic conditions .
Properties
IUPAC Name |
5-(4-chlorophenyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClFN4OS/c16-9-6-4-8(5-7-9)13-20-21-14(22-13)19-15-18-12-10(17)2-1-3-11(12)23-15/h1-7H,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXRYFYEZUAHFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)NC3=NN=C(O3)C4=CC=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClFN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the 1,3,4-oxadiazole ring through cyclization reactions. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
Medicinal Chemistry
The compound belongs to the oxadiazole family, known for diverse biological activities including antimicrobial and anticancer properties. Its unique functional groups enhance its reactivity and biological profile, making it a candidate for drug development.
Antimicrobial Activity
Research has shown that oxadiazole derivatives exhibit potent antimicrobial activity. The presence of the chlorophenyl and fluorobenzothiazole moieties in 5-(4-chlorophenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine may contribute to enhanced binding affinity to microbial targets, leading to effective inhibition of growth in various bacterial strains.
Anticancer Properties
Studies indicate that compounds with oxadiazole structures can inhibit cancer cell proliferation. The mechanism often involves the modulation of specific signaling pathways associated with cell growth and apoptosis. For instance, the fluorine atom's presence is hypothesized to increase the compound's binding affinity to target proteins involved in cancer progression.
Materials Science
5-(4-chlorophenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine is also explored for its potential applications in materials science.
Organic Electronics
Due to its electronic properties, this compound can be utilized in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of oxadiazole units can enhance charge transport properties, which is crucial for improving device efficiency.
Photovoltaic Applications
The structural features of 5-(4-chlorophenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine may allow it to function as an electron acceptor in photovoltaic cells. This application is currently under investigation to assess its efficiency in converting solar energy into electrical energy.
Biological Research
The compound's interactions with biological systems are of great interest for research purposes.
Potential for Drug Development
Given its promising biological activities, this compound is being investigated as a lead molecule for further drug development. The ongoing research focuses on optimizing its pharmacological properties and understanding its pharmacokinetics and toxicity profiles.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that 5-(4-chlorophenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine exhibited significant activity against resistant strains, suggesting its potential as a new antimicrobial agent.
Case Study 2: Cancer Cell Proliferation Inhibition
In vitro studies demonstrated that this compound effectively inhibited the proliferation of several cancer cell lines. Mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic agent.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the 1,3,4-Oxadiazole Family
- N-(4-Chlorophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine (4o) This analogue replaces the 4-fluorobenzo[d]thiazole group with a second 4-chlorophenyl moiety. While both compounds share the oxadiazole core, 4o exhibits moderate anticancer activity against leukemia and colon cancer cell lines (e.g., GP values of 39.77 for HCT-15) .
N-(4-Methoxybenzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (N106)
Substituting chlorine with methoxy groups reduces halogen-mediated cytotoxicity but improves metabolic stability. N106 demonstrates cardioprotective effects in heart failure models, highlighting the role of electron-donating groups in modulating biological pathways .
Thiadiazole Analogues
- (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine Replacing the oxadiazole ring with a sulfur-containing thiadiazole reduces planarity (mean deviation: 0.0042 Å) and alters bioactivity.
Benzothiazole-Containing Analogues
- N-(4-(Benzo[d]thiazol-2-yl)phenyl)-N-phenylbenzenamine (1)
This triphenylamine-benzothiazole hybrid exhibits fluorescence switching between LE (locally excited) and TICT (twisted intramolecular charge-transfer) states. The 4-fluorobenzo[d]thiazole group in the target compound likely imparts similar photophysical properties, which could be leveraged in bioimaging or sensor applications .
Pharmacological and Physicochemical Comparisons
Anticancer Activity
The target compound’s fluorobenzo[d]thiazole group may improve membrane permeability compared to methoxy or hydroxyl analogues, as fluorine’s hydrophobicity enhances lipid bilayer penetration .
Anti-inflammatory and Analgesic Activity
- 5-(Diphenylmethyl)-N-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine (3b)
This derivative demonstrates superior anti-inflammatory activity (ED₅₀: 111.09 mg/kg) compared to ibuprofen. The 4-fluorophenyl group in both 3b and the target compound suggests a shared mechanism of COX-2 inhibition .
Biological Activity
5-(4-chlorophenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine is a synthetic compound belonging to the oxadiazole family. Its unique structure, characterized by the presence of a chlorophenyl group and a fluorobenzothiazole moiety, suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The molecular formula of this compound is with a molecular weight of 346.76 g/mol. The compound features multiple functional groups that contribute to its chemical reactivity and biological profile, including:
- Oxadiazole ring : Known for various biological activities.
- Chlorophenyl group : Enhances lipophilicity and bioactivity.
- Fluorobenzothiazole moiety : May improve binding affinity to biological targets.
Biological Activity Overview
Research indicates that compounds within the oxadiazole class exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Specifically, 5-(4-chlorophenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine has been studied for its potential anticancer effects.
Anticancer Activity
A study highlighted the anticancer potential of benzothiazole derivatives, where compounds similar to 5-(4-chlorophenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine demonstrated significant growth inhibition against various human tumor cell lines. The compound's mechanism of action may involve interaction with specific molecular targets within cancer cells, leading to modulation of key signaling pathways associated with cell proliferation and apoptosis .
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies suggest that this compound may exhibit antimicrobial activity. The oxadiazole derivatives have been reported to show effectiveness against various microorganisms, including bacteria and fungi. This activity is often attributed to their ability to disrupt microbial cell membranes or interfere with essential metabolic pathways .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies of similar compounds indicate that modifications in the substituents on the oxadiazole ring can significantly influence biological activity. For instance:
- Electron-withdrawing groups : Such as chlorine or fluorine enhance biological activity by increasing electron deficiency at the aromatic ring.
- Alkyl or aryl substitutions : Can affect lipophilicity and thus the bioavailability of the compound .
Case Studies
Several case studies have investigated the biological activity of oxadiazole derivatives similar to 5-(4-chlorophenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine:
- Benzothiazole Derivatives as Anticancer Agents :
- Antimicrobial Screening :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-(4-chlorophenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine?
- Methodology : The compound can be synthesized via cyclization of hydrazide derivatives using POCl₃ or phosphorus oxychloride. For example, analogous oxadiazoles are prepared by heating substituted hydrazides (e.g., benzoic acid hydrazides) with POCl₃ at 90–120°C under reflux, followed by pH adjustment (ammonia solution) to precipitate the product . Key steps include stoichiometric control (1:3 molar ratio of hydrazide to POCl₃) and purification via recrystallization from DMSO/water mixtures.
Q. How is the compound characterized structurally in basic research settings?
- Analytical Techniques :
- X-ray crystallography : Determines precise molecular geometry and hydrogen bonding patterns (e.g., intramolecular N–H⋯N interactions observed in related thienopyridine derivatives) .
- Spectral analysis : IR confirms functional groups (e.g., C=N, C–S), while ¹H NMR identifies aromatic protons and substituents (e.g., fluorophenyl signals at δ 7.32–7.45 ppm in analogous fluorobenzylidene derivatives) .
- Mass spectrometry : High-resolution instruments (e.g., Orbitrap Fusion Lumos) verify molecular ion peaks (e.g., [M+H]⁺) .
Q. What are the primary biological activities explored for this compound class?
- Anticancer and antimicrobial screening : Oxadiazole analogs exhibit activity via in vitro assays. For instance, 5-aryl-1,3,4-oxadiazoles are tested against cancer cell lines (e.g., MCF-7) using MTT assays and evaluated for antioxidant potential via DPPH radical scavenging . Thiazole-amine derivatives show antitumor activity by inhibiting kinase pathways .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve low yields in the synthesis of this compound?
- Contradiction Analysis : Conflicting reports on cyclization agents (e.g., POCl₃ vs. PCl₅) require systematic testing. For example, achieved 69% yield using POCl₃ at 90°C, while used higher temperatures (120°C). Optimization may involve solvent selection (e.g., DMF vs. THF), catalytic additives (e.g., pyridine), or microwave-assisted synthesis to reduce side reactions .
Q. What advanced crystallographic techniques elucidate conformational flexibility in this molecule?
- Single-crystal X-ray studies reveal disorder in substituents (e.g., 50:50 occupancy of chlorophenyl rings) and dihedral angles between fused heterocycles (e.g., 59.1° for thienopyridine systems). Charge-density analysis and Hirshfeld surfaces can further probe intermolecular interactions (e.g., C–H⋯Cl) influencing packing .
Q. How do structural modifications (e.g., halogen substitution) impact bioactivity?
- SAR Studies : Fluorine at the 4-position of the benzothiazole ring enhances metabolic stability and bioavailability. Chlorophenyl groups increase lipophilicity, improving membrane permeability. Comparative assays with analogs (e.g., 4-methoxyphenyl vs. trifluoromethylphenyl) quantify potency shifts .
Q. How are conflicting spectral data (e.g., NMR splitting patterns) resolved for this compound?
- Case Study : Discrepancies in aromatic proton signals may arise from solvent effects (DMSO-d₆ vs. CDCl₃) or dynamic processes (e.g., tautomerism). Variable-temperature NMR and 2D techniques (COSY, NOESY) differentiate between conformational isomers .
Methodological Guidance
Q. What protocols ensure safe handling and waste disposal for halogenated intermediates?
- Safety : Use fume hoods for POCl₃ reactions (corrosive fumes). Halogenated byproducts require segregation and neutralization (e.g., alkaline hydrolysis) before disposal via certified waste management services .
Q. How is computational modeling applied to predict binding modes of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
